molecular formula C40H26Cl2N4 B15189221 N,N'-Bis((4-chlorophenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine CAS No. 130189-68-3

N,N'-Bis((4-chlorophenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine

Cat. No.: B15189221
CAS No.: 130189-68-3
M. Wt: 633.6 g/mol
InChI Key: UMOOTOHTVAOFST-UHFFFAOYSA-N
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Description

“N,N’-Bis((4-chlorophenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine” is a complex organic compound that belongs to the class of diazocines. These compounds are characterized by their unique structural framework, which includes two nitrogen atoms in a diazocine ring system. The presence of chlorophenyl and diphenyl groups further adds to the complexity and potential functionality of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N’-Bis((4-chlorophenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine” typically involves multi-step organic reactions. The starting materials often include aromatic amines and aldehydes, which undergo condensation reactions to form the diazocine ring system. The reaction conditions may include:

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

    Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.

    Temperature: Reactions are usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of such complex organic compounds may involve:

    Batch Processing: Small-scale production using batch reactors.

    Continuous Flow Processing: For larger-scale production, continuous flow reactors may be used to improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

“N,N’-Bis((4-chlorophenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological processes due to its unique structural features.

    Medicine: May have applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “N,N’-Bis((4-chlorophenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine” would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Diazocines: Other compounds in the diazocine family with similar structural features.

    Chlorophenyl Derivatives: Compounds containing chlorophenyl groups that may exhibit similar reactivity.

Uniqueness

“N,N’-Bis((4-chlorophenyl)methylene)-6,12-diphenyldibenzo(b,f)(1,5)diazocine-2,8-diamine” is unique due to its specific combination of structural elements, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

130189-68-3

Molecular Formula

C40H26Cl2N4

Molecular Weight

633.6 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[2-[(4-chlorophenyl)methylideneamino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]methanimine

InChI

InChI=1S/C40H26Cl2N4/c41-31-15-11-27(12-16-31)25-43-33-19-21-37-35(23-33)39(29-7-3-1-4-8-29)45-38-22-20-34(44-26-28-13-17-32(42)18-14-28)24-36(38)40(46-37)30-9-5-2-6-10-30/h1-26H

InChI Key

UMOOTOHTVAOFST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)N=CC4=CC=C(C=C4)Cl)C(=NC5=C2C=C(C=C5)N=CC6=CC=C(C=C6)Cl)C7=CC=CC=C7

Origin of Product

United States

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